N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide
Description
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-pyrazol-1-ylacetamide |
InChI |
InChI=1S/C12H14N4O/c1-9-7-10(13)3-4-11(9)15-12(17)8-16-6-2-5-14-16/h2-7H,8,13H2,1H3,(H,15,17) |
InChI Key |
JCTCGHHCSLDRAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)CN2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-amino-2-methylbenzoic acid with 1H-pyrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: As an intermediate in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound belongs to a broader class of pyrazole-containing acetamides, which exhibit structural diversity based on substituent patterns. Key analogs include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The amino group in the target compound contrasts with chloro, nitro, or bromo substituents in analogs, influencing solubility and electronic properties.
- Hybrid Heterocycles : Imidazole-pyrazole hybrids (e.g., 7n, 7s) exhibit enhanced hydrogen-bonding capacity compared to the simpler pyrazole-acetamide scaffold .
Physicochemical Properties
Comparative data on melting points, yields, and solubility:
Biological Activity
N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide (commonly referred to as the compound) is a pyrazole derivative that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
The compound features a pyrazole ring, which is integral to its biological activity. Its molecular formula is , with a molecular weight of approximately 230.27 g/mol. The presence of an amino group and a methyl group on the phenyl ring enhances its reactivity and potential interactions with biological targets .
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A review highlighted various pyrazole derivatives, including this compound, showing promising results against several cancer cell lines:
The compound demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including MCF7 and NCI-H460. The mechanism of action appears to involve the inhibition of specific kinases, such as Aurora-A kinase, which is crucial for cell cycle regulation .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have reported that pyrazole derivatives exhibit significant inhibition against various pathogens:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | |
| Staphylococcus epidermidis | 0.22 - 0.25 |
These findings suggest that the compound may disrupt bacterial biofilms and inhibit growth effectively, making it a candidate for further investigation in antimicrobial therapy.
Anti-inflammatory Properties
The compound's structural features also suggest potential anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors, modulating their activity:
- Kinase Inhibition : The compound has shown inhibitory effects on kinases involved in cell cycle regulation.
- Biofilm Disruption : It may interfere with biofilm formation in bacteria, enhancing susceptibility to treatment.
Case Studies
Several studies have explored the efficacy of this compound in various contexts:
- Antitumor Efficacy Study : A study reported significant growth inhibition in MCF7 cells with an IC50 value of 0.39 µM, indicating strong potential as an anticancer agent .
- Antimicrobial Evaluation : Another research effort demonstrated that compounds similar to this one exhibited MIC values as low as 0.22 µg/mL against Staphylococcus species, showcasing their effectiveness in combating resistant strains .
- Inflammation Modulation : In vitro studies have suggested that pyrazole derivatives can reduce inflammatory markers in cell cultures, indicating their potential use in treating inflammatory diseases.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide and related derivatives?
The synthesis typically involves coupling a pyrazole-containing acetamide precursor with a substituted aniline. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions using chloroacetyl chloride and pyrazole derivatives in the presence of a base (e.g., triethylamine) in dichloromethane or similar solvents . Optimization of reaction conditions (temperature, stoichiometry) is critical for improving yields, as seen in pyrazole-imidazole hybrids where yields ranged from 52% to 75% depending on substituents .
Basic: How is structural characterization of this compound performed, and what key spectral data are indicative of its purity?
Structural confirmation relies on 1H/13C NMR (e.g., δ ~2.3 ppm for methyl groups, aromatic protons at δ 7.0–8.0 ppm), IR (amide C=O stretch ~1650–1700 cm⁻¹), and HRMS (m/z matching calculated molecular ions) . For example, in related acetamides, NH protons in the amine/imine forms appear as broad singlets at δ 10.10–13.30 ppm . Purity is further validated by elemental analysis and LC-MS .
Basic: What structure-activity relationship (SAR) trends have been observed in pyrazole-acetamide derivatives?
Substituents on the phenyl and pyrazole rings significantly influence bioactivity. For instance:
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity but may reduce solubility .
- Bulky substituents (e.g., naphthyl) can sterically hinder target binding, as seen in reduced activity for N-(naphthalen-1-yl) derivatives .
- Methyl groups on the pyrazole ring improve metabolic stability .
Advanced: How can computational tools like molecular docking or PASS predict the biological potential of this compound?
The PASS algorithm predicts targets (e.g., enzyme inhibition) based on structural descriptors, while molecular docking models binding interactions. For example, pyrazole-triazole hybrids showed predicted activity against kinases and microbial targets via PASS, validated by docking into ATP-binding pockets . These methods guide prioritization of compounds for in vitro testing.
Advanced: How can solubility challenges during characterization (e.g., HRMS failure) be addressed?
Poor solubility, as noted in N-(2,3-dichlorophenyl) derivatives , can be mitigated by:
- Solvent screening : DMSO-d₆ or DMF-d₇ for NMR.
- Salt formation : Converting free bases to hydrochloride salts .
- Derivatization : Adding polar groups (e.g., -OH, -COOH) without altering core pharmacophores.
Advanced: What crystallographic strategies are used to resolve structural ambiguities in similar acetamides?
SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. High-resolution data (e.g., <1.0 Å) and twin refinement (for twinned crystals) improve accuracy. Hydrogen-bonding patterns, analyzed via graph-set theory, further validate packing modes .
Advanced: How do contradictory bioactivity data between structurally similar derivatives arise, and how are they resolved?
Contradictions may stem from assay conditions (e.g., pH, cell lines) or subtle structural differences. For example, N-(2-nitrophenyl) derivatives showed lower antimicrobial activity (52% yield) vs. N-(4-chlorophenyl) analogs (75% yield) due to electron-deficient nitro groups reducing membrane permeability . Systematic SAR studies under standardized assays resolve such discrepancies.
Advanced: What experimental designs are optimal for evaluating enzyme inhibition kinetics with this compound?
- Dose-response assays : IC₅₀ determination using fluorogenic substrates.
- Time-dependent studies : Pre-incubation with enzymes to assess irreversible binding.
- Competitive vs. non-competitive inhibition : Analyzed via Lineweaver-Burk plots.
In pyrazole-thiadiazole hybrids, such designs confirmed competitive inhibition of cyclooxygenase-2 .
Advanced: How can reaction yields for N-(4-amino-2-methylphenyl) derivatives be optimized?
Key factors include:
- Catalyst screening : Pd/C or CuI for cross-coupling steps.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) .
- Workup protocols : Column chromatography with gradient elution (e.g., hexane/EtOAc) improves purity .
Intermediate: How are IR spectral features interpreted to confirm amide bond formation?
A strong C=O stretch at ~1680 cm⁻¹ and N-H bend at ~1550 cm⁻¹ confirm the amide bond. Absence of OH stretches (~3200–3500 cm⁻¹) rules out unreacted carboxylic acid precursors .
Intermediate: When is X-ray crystallography preferred over NMR for structural validation?
X-ray is critical for:
- Polymorph identification : Different crystal forms (e.g., hydrates) .
- Absolute configuration determination : Chiral centers in sulfoxide derivatives .
NMR suffices for routine purity checks and solution-state conformation analysis .
Advanced: How can QSAR models be developed to predict the physicochemical properties of this compound?
3D-QSAR (CoMFA, CoMSIA) uses steric, electrostatic, and hydrophobic descriptors derived from aligned molecular frameworks. For pyrazole-acetamides, such models correlate logP with antimicrobial activity, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
